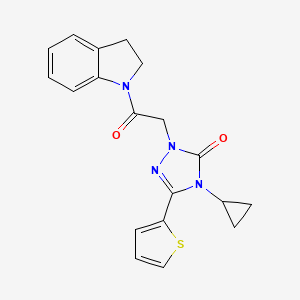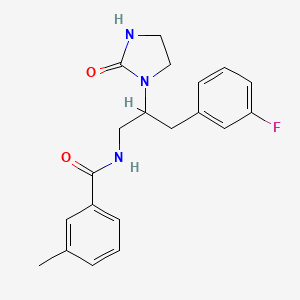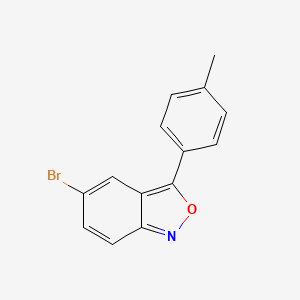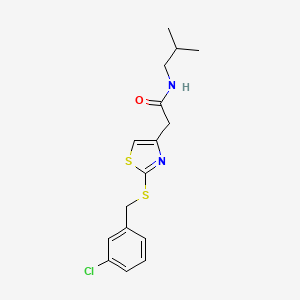
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, or 4-Amino-2-dimethylaminopropane-1,3-diol (4-AD), is an organic compound that has been studied extensively in the fields of chemistry and biochemistry. 4-AD is a synthetic compound that has been used in the synthesis of various organic compounds and in the study of biochemical pathways and processes. 4-AD is a versatile compound that has been used in a variety of applications, including drug synthesis, enzyme inhibition, and protein folding.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Lignin Model Compound Degradation
Research on the acidolysis of lignin model compounds, including those structurally similar to 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, indicates diverse reaction pathways depending on compound structure and environmental conditions. A study by Yokoyama (2015) found significant differences in the degradation mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the role of γ-hydroxymethyl groups and the presence of enol ether compounds in these processes Yokoyama, 2015.
Advanced Oxidation Processes for Environmental Detoxification
Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for treating water contaminants, emphasizing the degradation of acetaminophen and identifying its by-products, including those related to aminophenols, which are structurally related to the compound of interest. This research provides insights into the environmental applications of AOPs in breaking down complex organic compounds into less harmful substances Qutob et al., 2022.
PET Amyloid Imaging in Alzheimer's Disease
The development of PET amyloid imaging ligands, including compounds with structural features akin to 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, has been a breakthrough in Alzheimer's disease research. Nordberg (2007) discussed the progress in this area, highlighting the ability of these ligands to differentiate between Alzheimer's patients and healthy controls, providing a non-invasive method to diagnose and monitor the progression of the disease Nordberg, 2007.
Environmental Impact and Toxicity of Industrial Chemicals
Research by Ribeiro et al. (2017) on Bisphenol A (BPA), a chemical with structural similarities to the compound of interest, raises awareness about the potential health and environmental impacts of widespread industrial chemical use. The study highlights the need for a deeper understanding of exposure levels, especially in occupational settings, and the associated health risks Ribeiro et al., 2017.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGLNAUVXLNBNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(C1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)


![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)

![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)
![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)